Melamine-d6
Overview
Description
Melamine-d6, also known as 1,3,5-Triazine-2,4,6-triamine-d6, is a derivative of melamine where the hydrogen atoms are replaced by deuterium . It has the empirical formula C3D6N6 and a molecular weight of 132.16 .
Synthesis Analysis
Melamine-d6 can be synthesized from thermal synthesis of melamine. The formation of melem, an intermediate product, results from the condensation of melamine and isomerization of melam .Molecular Structure Analysis
The molecular structure of Melamine-d6 is similar to that of melamine, with the hydrogen atoms replaced by deuterium . The thermal expansion and compressibility of Melamine-d6 are highly anisotropic. The principal directions of greatest thermal expansion and greatest compressibility are roughly perpendicular to the corrugated sheets of H-bonded melamine molecules that form the main structural motif .Chemical Reactions Analysis
Melamine can react with various substances. For instance, it can interact with hydrogen peroxide, leading to the consumption of hydrogen peroxide and hindering the oxidation of 3,3’,5,5’-tetramethylbenzidine . Melamine can also combine with its analogs to form high molecular weight complexes .Physical And Chemical Properties Analysis
Melamine-d6 is a white crystalline solid at room temperature, with low solubility in water . Its thermal expansion and compressibility are highly anisotropic .Scientific Research Applications
Health Impacts of Melamine : Studies have revealed that melamine, commonly used in consumer products, has been associated with serious health impacts, especially when illegally added to foodstuffs to falsify protein content. These impacts range from renal dysfunction to neurological impacts and reproductive issues (Bolden, Rochester, & Kwiatkowski, 2017).
Melamine and Glycation : Research has shown that the amine groups in melamine can undergo glycation with sugars commonly found in milk. This process may influence melamine's toxicity in vivo (Liu, Cohenford, Frost, Seneviratne, & Dain, 2013).
Neurotoxicity and Protective Effects : A study on the neurotoxic effects of melamine in rats and the potential protective effects of selenium nanoparticles against these effects has been conducted, highlighting the possibility of mitigating melamine-induced neurotoxicity (Bashir et al., 2021).
Oxidative Stress and Reproductive System Impact : Melamine has been found to induce oxidative stress in mouse ovaries, affecting follicle development and potentially impacting reproductive health (Dai, Duan, Cui, Kim, Xiong, & Sun, 2015).
Urolithiasis and Carcinogenicity : Studies on rodents have shown that melamine can cause the development of urinary bladder stones and has been associated with bladder carcinogenicity (Melnick, Boorman, Haseman, Montali, & Huff, 1984).
Melamine Detection Techniques : Advances in detection techniques for melamine in foods have been reviewed, highlighting the need for simple, rapid, and sensitive methods (Rovina & Siddiquee, 2015).
Transfer Efficiency in Dairy Cows : Research has investigated the transfer efficiency of melamine from feed to milk in lactating dairy cows, providing insights into how melamine contamination in cattle feed can impact milk safety (Shen et al., 2010).
Hemolysis of Human Erythrocytes : The study of melamine-cyanurate complex on human erythrocytes revealed that this complex can induce membrane damages and hemolysis, offering insights into the toxicity mechanism of melamine (Wang et al., 2010).
Mechanism of Action
properties
IUPAC Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexadeuterio-1,3,5-triazine-2,4,6-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i/hD6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSHMPZPIAZGSV-YIKVAAQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])C1=NC(=NC(=N1)N([2H])[2H])N([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662064 | |
Record name | 1,3,5-Triazine-2,4,6-(~2~H_6_)triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13550-89-5 | |
Record name | 1,3,5-Triazine-2,4,6-triamine-N2,N2,N4,N4,N6,N6-d6 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13550-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazine-2,4,6-(~2~H_6_)triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Melamine-d6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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